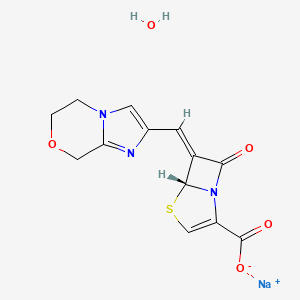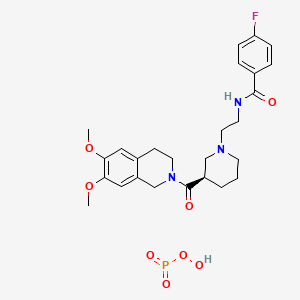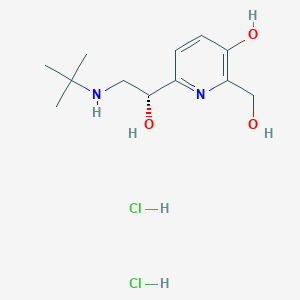
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine: is a chemical compound with the molecular formula C6H14BrNO2 and a molecular weight of 212.08 g/mol . It is characterized by the presence of a bromoethoxy group attached to an ethanamine backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine typically involves the reaction of 2-bromoethanol with diethylene glycol under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of diethylene glycol attacks the bromine atom of 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used as a linker in the synthesis of bioconjugates. It helps in attaching various biomolecules to surfaces or other molecules, facilitating studies in biochemistry and molecular biology .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, surfactants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical products .
Comparación Con Compuestos Similares
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-Bromo-3,6,9-trioxadecane
Comparison: Compared to these similar compounds, 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is unique due to the presence of the ethanamine group, which imparts different reactivity and properties. The presence of the amine group allows for additional functionalization and applications in various fields .
Propiedades
Fórmula molecular |
C6H14BrNO2 |
|---|---|
Peso molecular |
212.08 g/mol |
Nombre IUPAC |
2-[2-(2-bromoethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C6H14BrNO2/c7-1-3-9-5-6-10-4-2-8/h1-6,8H2 |
Clave InChI |
KTXYDAIBIFBFEQ-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
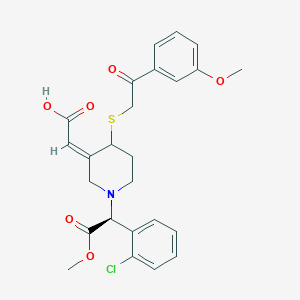

![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)

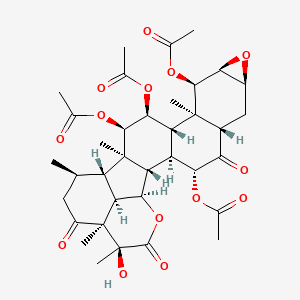
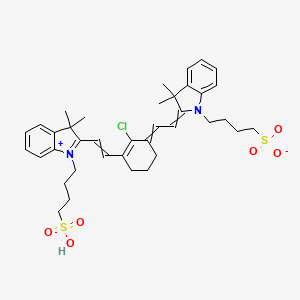

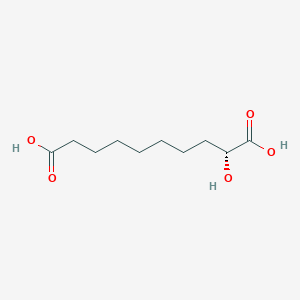

![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
